molecular formula C14H19N3O B179129 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1023-87-6

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B179129
CAS-Nummer: 1023-87-6
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: FKTLPANFGXXTMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is an organic compound with the molecular formula C13H17N3O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the condensation of 4-methylphenylhydrazine with cyclohexanone, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Uniqueness

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of the 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1023-87-6

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18)

InChI-Schlüssel

FKTLPANFGXXTMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3

Kanonische SMILES

CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3

Synonyme

1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.